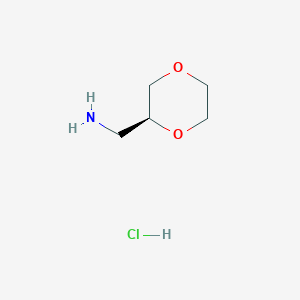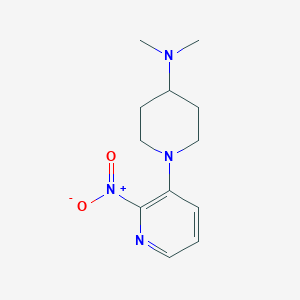
Chlorhydrate de 1-(1-adamantyl)-2-(diéthylamino)éthanol
Vue d'ensemble
Description
“1-(1-Adamantyl)ethylamine hydrochloride” is also known as “Rimantadine hydrochloride”. It has the empirical formula C12H21N · HCl and a molecular weight of 215.76 .
Molecular Structure Analysis
The molecular structure of “1-(1-Adamantyl)ethylamine hydrochloride” consists of a tricyclic adamantyl group attached to an ethylamine group .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It is freely soluble in water .Applications De Recherche Scientifique
Il semble y avoir une confusion concernant le nom du composé. Les résultats de la recherche ont fourni des informations sur le "chlorhydrate de 1-(1-adamantyl)éthylamine", qui est utilisé pour la prophylaxie et le traitement du virus de la grippe A chez les adultes . Cependant, il ne s'agit pas du même composé que le "chlorhydrate de 1-(1-adamantyl)-2-(diéthylamino)éthanol".
Mécanisme D'action
Target of Action
The primary target of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .
Mode of Action
It is known to interact with the influenza a virus, potentially inhibiting its ability to infect host cells .
Biochemical Pathways
The biochemical pathways affected by 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride are primarily related to the life cycle of the influenza A virus . By interacting with the virus, this compound can disrupt the virus’s ability to infect host cells and replicate .
Pharmacokinetics
It is known to be freely soluble in water , which suggests that it may have good bioavailability.
Result of Action
The result of the action of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is the prevention and treatment of illness caused by various strains of influenza A virus in adults . By inhibiting the virus’s ability to infect host cells, this compound can help to reduce the severity and duration of influenza A infections .
Action Environment
The action of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of influenza A virus can all affect the compound’s efficacy . Additionally, this compound is stable under recommended storage conditions and should be stored away from oxidizing agents .
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(diethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO.ClH/c1-3-17(4-2)11-15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCPHMVJCKQUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)




